molecular formula C20H24N4O B4882494 7-(2-METHYLPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

7-(2-METHYLPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE

Cat. No.: B4882494
M. Wt: 336.4 g/mol
InChI Key: PSELMYQNNMEFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-METHYLPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a tetrahydroquinazolinone core substituted with a 2-methylphenyl group and a 4-methylpiperazinyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-METHYLPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 2-methylbenzaldehyde with 2-aminobenzylamine to form an intermediate Schiff base This intermediate is then cyclized under acidic conditions to yield the quinazolinone core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-METHYLPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.

    Substitution: The aromatic rings and piperazine moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the aromatic rings or piperazine moiety.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a biochemical probe for studying cellular processes.

    Medicine: Research has indicated potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(2-METHYLPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Piperazine Derivatives: Compounds with piperazine moieties but different core structures.

    Phenyl Substituted Compounds: Compounds with phenyl groups substituted at different positions.

Uniqueness

7-(2-METHYLPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is unique due to its specific combination of a tetrahydroquinazolinone core, a 2-methylphenyl group, and a 4-methylpiperazinyl group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

7-(2-methylphenyl)-2-(4-methylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-14-5-3-4-6-16(14)15-11-18-17(19(25)12-15)13-21-20(22-18)24-9-7-23(2)8-10-24/h3-6,13,15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSELMYQNNMEFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC3=NC(=NC=C3C(=O)C2)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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